molecular formula C13H15NO2 B1446439 Ethyl 3,6-dimethyl-1H-indole-2-carboxylate CAS No. 1227268-79-2

Ethyl 3,6-dimethyl-1H-indole-2-carboxylate

Cat. No.: B1446439
CAS No.: 1227268-79-2
M. Wt: 217.26 g/mol
InChI Key: SJURTITYGXQWIW-UHFFFAOYSA-N
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Description

Ethyl 3,6-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are prevalent in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 3,6-dimethyl-1H-indole-2-carboxylate, often involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process typically includes the formation of an imine, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method involves the reaction of substituted anilines with methyl perfluoroalk-2-ynoates in the presence of palladium(II) acetate, leading to the formation of indole derivatives through a series of catalytic cycles .

Industrial Production Methods

Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and reaction conditions is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dimethyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups into the indole ring, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 3,6-dimethyl-1H-indole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3,6-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with neurotransmitter receptors, enzymes involved in metabolic pathways, and proteins involved in cell signaling . The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,6-dimethyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 6, along with the ethyl carboxylate group, can affect the compound’s electronic properties and its interactions with biological targets .

Properties

IUPAC Name

ethyl 3,6-dimethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-6-5-8(2)7-11(10)14-12/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJURTITYGXQWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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